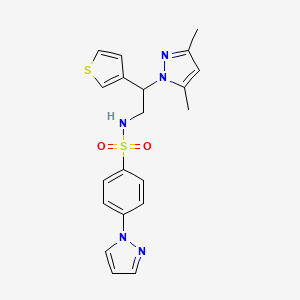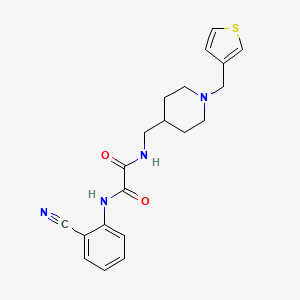
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea, also known as DPU-4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Material Science and Polymer Research
Compounds with pyrrole units are frequently explored in material science, especially for conducting polymers. A study by Sotzing et al. (1996) on poly[bis(pyrrol-2-yl)arylenes] demonstrates the interest in pyrrole-based monomers for creating conducting polymers with low oxidation potentials. These polymers are stable in their conducting form and show promise for electronic and optoelectronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Medicinal Chemistry and Drug Discovery
Urea derivatives, including those with pyrrole units, are frequently investigated in medicinal chemistry for their biological activities. For instance, compounds with urea moieties have been studied for their antimicrobial properties, as shown in a study by Hublikar et al. (2019), where novel pyrrole chalcone derivatives displayed significant antibacterial and antifungal activities (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019). Another study by Feng et al. (2020) explored 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as potential anticancer agents, demonstrating the broad therapeutic potential of urea derivatives in drug design (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Organic Synthesis and Chemical Reactions
The synthesis and functionalization of pyrrole-containing compounds are crucial areas of research in organic chemistry. Sarantou and Varvounis (2022) described methods for synthesizing compounds with pyrrole and urea units, showcasing the diverse synthetic routes available for creating complex molecules with potential applications in various fields (Sarantou & Varvounis, 2022).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-6-10-17(15(14)2)23(19-12-7-13-21-19)20(24)22-16-9-4-5-11-18(16)25-3/h4-6,8-11H,7,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAQDJAOBLNSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)
![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2440641.png)
![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2440642.png)

![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2440647.png)

